molecular formula C17H25FN2O2 B2861032 tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 358748-21-7

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No. B2861032
CAS RN: 358748-21-7
M. Wt: 308.397
InChI Key: MSESIUBTKMXMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25FN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-Butylpiperidin-4-ylcarbamate with 4-Fluorobenzoic acid in the presence of 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine . The reaction is carried out at 25 °C for 3 hours and is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .

Scientific Research Applications

Synthesis and Characterization

Process Development and Synthesis :One of the notable studies related to tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate compounds involves the development of a practical and scalable synthesis process for a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate. This compound is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via an efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the potential for industrial-scale production of similar compounds (Li et al., 2012).

Crystal Structure and Biological Evaluation :Another study synthesized and characterized a compound structurally similar to this compound. The compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods. The structure was confirmed by single crystal XRD data, and the compound exhibited moderate anthelmintic activity and poor antibacterial activity, indicating its potential in therapeutic applications (Sanjeevarayappa et al., 2015).

Biologically Active Derivatives and Intermediates

Biologically Active Compounds :Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib. Its synthesis involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the compound was confirmed by MS and 1H NMR spectrum, showing the relevance of such compounds in pharmaceutical synthesis (Kong et al., 2016).

Antitumor Activity :3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs) are documented for their antitumor activity due to their double α,β-unsaturated ketone structural characteristics. Novel asymmetric BAPs were synthesized and characterized, indicating the potential of this compound related compounds in the development of antitumor agents (Yao et al., 2018).

properties

IUPAC Name

tert-butyl N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSESIUBTKMXMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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